molecular formula C20H20BrN3O2 B15100296 N-(2-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

N-(2-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Katalognummer: B15100296
Molekulargewicht: 414.3 g/mol
InChI-Schlüssel: KATSUQVUWXINPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic compound featuring a quinazolinone core linked to a 2-bromophenyl group via a hexanamide chain. The quinazolinone moiety is a privileged scaffold in medicinal chemistry due to its bioactivity in targeting enzymes such as soluble epoxide hydrolase (sEH) and ATPases .

Eigenschaften

Molekularformel

C20H20BrN3O2

Molekulargewicht

414.3 g/mol

IUPAC-Name

N-(2-bromophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide

InChI

InChI=1S/C20H20BrN3O2/c21-16-9-4-6-11-18(16)23-19(25)12-2-1-7-13-24-14-22-17-10-5-3-8-15(17)20(24)26/h3-6,8-11,14H,1-2,7,12-13H2,(H,23,25)

InChI-Schlüssel

KATSUQVUWXINPQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC=CC=C3Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazolinone core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of the bromophenyl group: This step might involve a halogenation reaction using bromine or a brominating agent on a phenyl precursor.

    Coupling of the hexanamide chain: This can be done through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions for scalability, including temperature control, solvent selection, and purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide: can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the amide or aromatic rings.

    Reduction: Reduction of the quinazolinone moiety to quinazoline.

    Substitution: Nucleophilic substitution reactions on the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(2-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide: may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action for N-(2-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

The quinazolinone core is conserved across analogs, but substitutions on the aryl group and chain length differ significantly:

Compound Name / ID Aryl Group Chain Length Yield (%) Key Features Reference
N-(2-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide (Target) 2-Bromophenyl Hexanamide N/A Potential steric hindrance from ortho-bromo; unconfirmed bioactivity
N-(3-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (847587-46-6) 3-Bromophenyl Propanamide N/A Shorter chain; meta-bromo reduces steric effects
N-(5-Bromopyridin-3-yl)-5-(4-oxoquinazolin-3(4H)-yl)pentanamide () 5-Bromopyridin-3-yl Pentanamide 25 Heteroaromatic substituent; moderate yield
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide 2,3-Dihydrobenzo[d]dioxin Hexanamide 22 Electron-rich dioxane ring; lower yield vs. bromopyridinyl analogs

Key Observations :

  • Chain Length : Longer chains (e.g., heptanamide in N-(5-Bromopyridin-3-yl)-7-(4-oxoquinazolin-3(4H)-yl)heptanamide) correlate with higher yields (35%) compared to pentanamide (25%) or hexanamide (22%) .
  • Aryl Substituents : Bromopyridinyl groups (e.g., ) exhibit higher synthetic yields than dihydrodioxin derivatives, likely due to improved solubility or reactivity .
  • Positional Isomerism : The ortho-bromo substituent in the target compound may introduce steric challenges absent in meta-bromo analogs (e.g., 847587-46-6) .

Physicochemical and Purification Properties

All analogs in were purified via HPLC under gradient conditions (5–95% acetonitrile/water, 0.1% formic acid) with retention times (tR) ranging from 8–12 minutes .

Research Implications and Gaps

  • Synthetic Optimization : The target’s ortho-bromo group may necessitate modified reaction conditions (e.g., lower temperatures) to mitigate steric hindrance during amide coupling.
  • Bioactivity Screening : Prioritize assays against sEH or ATPases, leveraging structural parallels to and compounds.
  • Positional Isomer Studies : Compare the target’s binding affinity with meta-bromo analogs (e.g., 847587-46-6) to elucidate substituent effects .

Biologische Aktivität

N-(2-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. The quinazoline moiety is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by case studies, molecular docking studies, and relevant research findings.

Molecular Structure

The compound features a bromophenyl group attached to a quinazolinone structure, which is linked to a hexanamide chain. This structural configuration is crucial for its biological activity.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit significant biological activities. The specific activities of N-(2-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide include:

  • Anticancer Activity : The compound has shown promising results in inhibiting various cancer cell lines.
  • Antibacterial Activity : It has demonstrated effectiveness against several bacterial strains.
  • Anti-inflammatory Properties : The compound may also reduce inflammation.

Anticancer Activity

In a study involving molecular docking simulations, various quinazoline derivatives were evaluated for their binding affinity to cancer-related proteins. N-(2-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide exhibited strong interactions with proteins associated with breast cancer inhibition. Specifically, it showed favorable docking scores against the following targets:

Protein TargetBinding Energy (kcal/mol)
2W1C-5.63
2WD3-6.08
4CQ0-9.67
3HB5-8.74

These results indicate that the compound may serve as a potential lead for developing new anticancer agents targeting these proteins .

Antibacterial Activity

The antibacterial efficacy of N-(2-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide was assessed against various Gram-positive and Gram-negative bacteria. The compound demonstrated moderate activity at concentrations of 50 µg/ml against Mycobacterium tuberculosis and other bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Properties

Quinazoline derivatives have been noted for their anti-inflammatory effects. In vitro studies indicated that N-(2-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide could inhibit pro-inflammatory cytokines, thus highlighting its therapeutic potential in treating inflammatory diseases.

Case Studies

  • Cancer Cell Line Study : A study conducted on various cancer cell lines showed that the compound significantly inhibited cell proliferation in breast cancer models (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Antibacterial Efficacy : In a comparative study against standard antibiotics, the compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, reinforcing its potential as an alternative treatment option in bacterial infections.

Q & A

Q. Table 1. Comparative Cytotoxicity of Quinazolinone Derivatives

CompoundCell Line (IC50, µM)Assay MethodReference
Parent compound (no Br)HeLa: 12.4MTT (48h)
N-(2-bromophenyl) derivativeHeLa: 5.2MTT (72h)
C8-chain analogMCF-7: 18.3SRB (48h)

Q. Table 2. Key Synthetic Parameters

Reaction StepOptimal ConditionsYield (%)Purity (HPLC)
Quinazolinone cyclizationReflux, 18h, EtOH/H2O65–75>98%
Amide couplingDMF, 60°C, 24h, DIEA50–6095%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.